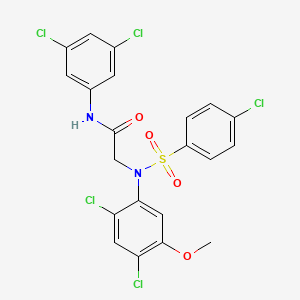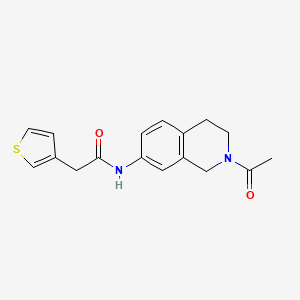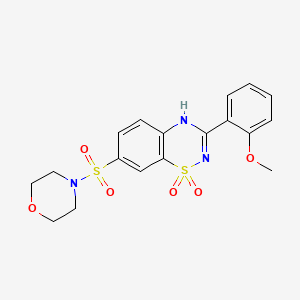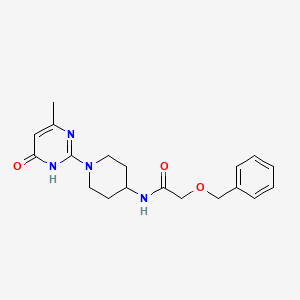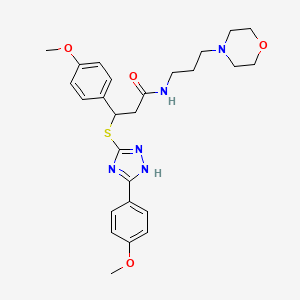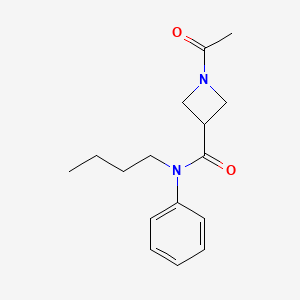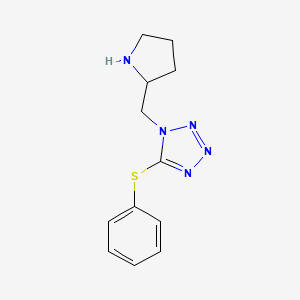
5-(phenylsulfanyl)-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(phenylsulfanyl)-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole is a useful research compound. Its molecular formula is C12H15N5S and its molecular weight is 261.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Applications and Material Science Tetrazole compounds have been explored for their utility in synthesizing complex metal complexes and as precursors to materials like aluminum nitride. For example, tetrazole-group 13 complexes have been synthesized and examined for their potential as unimolecular precursors to aluminum nitride, although with limited success in this specific application (Muñoz-Hernández, Hill, & Atwood, 1998). This indicates that tetrazole derivatives could be significant in materials science, particularly in the development of novel materials and chemical syntheses.
Catalysis and Green Chemistry The functionalization of tetrazoles, such as the development of silica-supported 5-(pyrrolidin-2-yl)tetrazole, highlights their role in catalyzing environmentally benign chemical processes. These compounds have been used to catalyze aldol reactions under continuous-flow conditions, demonstrating good stereoselectivities and conversion efficiencies, along with the long-term stability of the catalyst (Bortolini et al., 2012). This showcases the compound's relevance in promoting sustainable and efficient chemical manufacturing processes.
Molecular Docking and Pharmacological Research Tetrazole derivatives have been subjects of molecular docking studies to understand their interactions with biological targets, such as the cyclooxygenase-2 enzyme. These studies aim to explore the potential of tetrazoles as COX-2 inhibitors, demonstrating the utility of these compounds in designing new pharmacological agents (Al-Hourani et al., 2015). This aspect suggests the potential biomedical applications of tetrazoles in drug development and therapeutic interventions.
Chemical Properties and Reactivity The chemical synthesis and reactivity of tetrazole-containing ligands have been explored to develop polynuclear tetrazole derivatives, combining both tetrazole and pyridine rings. This research provides insights into the compound's structure and properties, indicating its versatility in forming complex molecular frameworks with potential applications in coordination chemistry and materials science (Grigoriev et al., 2022).
Properties
IUPAC Name |
5-phenylsulfanyl-1-(pyrrolidin-2-ylmethyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5S/c1-2-6-11(7-3-1)18-12-14-15-16-17(12)9-10-5-4-8-13-10/h1-3,6-7,10,13H,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNZSTUDQBVLKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN2C(=NN=N2)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
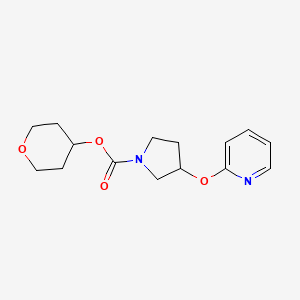

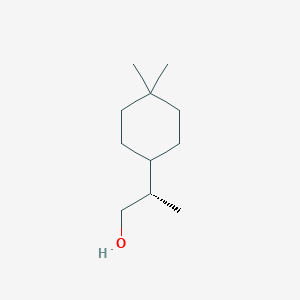
![Ethyl 2-(2-(1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamido)thiazol-4-yl)acetate](/img/structure/B2811853.png)
![N-[(4-methylphenyl)methyl]-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2811855.png)


